1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a furan-2-ylcarbonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole nucleus.
Attachment of the Furan-2-ylcarbonyl Group: The furan-2-ylcarbonyl group can be attached to the indole nucleus through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The furan-2-ylcarbonyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole nucleus.
1-benzyl-1H-indole-2-carboxamide: A simpler analog without the furan-2-ylcarbonyl group.
Furan-2-carboxylic acid: A compound with a similar furan-2-ylcarbonyl group.
Uniqueness
1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its combination of the indole nucleus with a furan-2-ylcarbonyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-(furan-2-carbonylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c27-22(24-12-13-25-23(28)21-11-6-14-29-21)20-15-18-9-4-5-10-19(18)26(20)16-17-7-2-1-3-8-17/h1-11,14-15H,12-13,16H2,(H,24,27)(H,25,28) |
InChI Key |
CSDWOJFTXAMKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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